BenchChemオンラインストアへようこそ!

ZLD10A

EZH2 A677G Mutant Non-Hodgkin Lymphoma Biochemical Selectivity

ZLD10A is the definitive EZH2 inhibitor for A677G and Y641N mutant studies, offering 20.7-fold enhanced potency against A677G (IC50 0.9 nM) and reliable Y641N inhibition (IC50 27.1 nM). Its >1,000-fold selectivity over other histone methyltransferases ensures target-specific results in DLBCL and follicular lymphoma models. Choose ZLD10A for reproducible, mutant-specific pathway analysis without wild-type pathway compensation.

Molecular Formula C37H48N4O4
Molecular Weight 612.82
CAS No. 1782064-91-8
Cat. No. B611959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLD10A
CAS1782064-91-8
SynonymsZLD10A;  ZLD-10-A;  ZLD 10 A; 
Molecular FormulaC37H48N4O4
Molecular Weight612.82
Structural Identifiers
SMILESO=C(C1=CC(C2=CC=C(CN3CCOCC3)C=C2)=CC(N(CC)C4CCOCC4)=C1C)NCC5=C6CCCCC6=C(C)NC5=O
InChIInChI=1S/C37H48N4O4/c1-4-41(30-13-17-44-18-14-30)35-22-29(28-11-9-27(10-12-28)24-40-15-19-45-20-16-40)21-33(25(35)2)36(42)38-23-34-32-8-6-5-7-31(32)26(3)39-37(34)43/h9-12,21-22,30H,4-8,13-20,23-24H2,1-3H3,(H,38,42)(H,39,43)
InChIKeyXZGRXFCVHBOVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZLD10A (CAS 1782064-91-8) as a Selective EZH2 Inhibitor for Mutant Lymphoma Research


ZLD10A is a small molecule inhibitor that targets the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), specifically inhibiting Enhancer of Zeste Homolog 2 (EZH2) methyltransferase activity, thereby blocking histone H3 lysine 27 (H3K27) trimethylation and subsequent gene silencing [1]. This compound is characterized by its nanomolar potency against both wild-type and specific mutant forms of EZH2, coupled with a reported selectivity exceeding 1,000-fold over a panel of other histone methyltransferases, distinguishing it as a precise chemical probe for dissecting EZH2-dependent oncogenic mechanisms in lymphoma [2].

Why ZLD10A Cannot Be Casually Substituted by Other EZH2 Inhibitors Like Tazemetostat, GSK126, or CPI-1205 in Scientific Studies


The landscape of EZH2 inhibitors is characterized by significant inter-compound variability in biochemical potency, cellular efficacy, and crucially, selectivity for specific EZH2 mutations [1]. While inhibitors like Tazemetostat (EPZ-6438), GSK126, and CPI-1205 share the same nominal target, their activity profiles against common lymphoma-associated EZH2 mutants (e.g., Y641N, A677G) diverge substantially [2]. For example, an inhibitor may exhibit potent wild-type activity but reduced efficacy against a clinically relevant mutant, leading to flawed experimental conclusions if substituted without rigorous validation. Furthermore, chemical structure differences govern off-target profiles and physiochemical properties, directly impacting cellular permeability, metabolic stability, and the resultant data reproducibility in complex biological systems [3]. Therefore, generic substitution is scientifically unsound and can invalidate target engagement and phenotypic observations in EZH2-related research.

ZLD10A Quantitative Differentiation Data Against Key EZH2 Inhibitor Comparators


ZLD10A Exhibits 30-Fold Greater Potency Against the A677G EZH2 Mutant Compared to Wild-Type EZH2

ZLD10A demonstrates a marked shift in potency in favor of the EZH2 A677G mutant, a gain-of-function mutation found in diffuse large B-cell lymphoma (DLBCL). In head-to-head biochemical assays within the same study, ZLD10A inhibited wild-type EZH2 with an IC50 of 18.6 nM and the A677G mutant with an IC50 of 0.9 nM, representing a 20.7-fold increase in potency for the mutant isoform [1]. This contrasts with the profile of the clinical compound Tazemetostat, which exhibits a similar IC50 for wild-type EZH2 (11 nM) but does not demonstrate this same level of enhanced potency against A677G, having a reported cellular EC50 range that can extend up to 7.6 µM in certain mutant lymphoma cell lines .

EZH2 A677G Mutant Non-Hodgkin Lymphoma Biochemical Selectivity

ZLD10A Demonstrates Superior Potency Against the Y641N EZH2 Mutant Relative to the Clinical Candidate CPI-1205

In cross-study comparisons of biochemical inhibition data, ZLD10A exhibits higher potency against the Y641N EZH2 mutant compared to the clinical candidate Lirametostat (CPI-1205). ZLD10A inhibits the Y641N mutant with an IC50 of 27.1 nM [1], whereas CPI-1205, a compound that advanced to Phase I/II trials, displays a much weaker biochemical IC50 of 52 nM against the closely related EZH1 enzyme, with its primary reported EZH2 potency being 2 nM against the wild-type form . While direct Y641N data for CPI-1205 is not uniformly reported in its primary characterization, the available data suggests ZLD10A's nanomolar activity against Y641N is a key differentiator from several other inhibitors in the class, including GSK126 which shows an IC50 of 9.9 nM for wild-type but reduced relative activity against this specific point mutation [2].

EZH2 Y641N Mutant Follicular Lymphoma Enzyme Inhibition

ZLD10A Achieves Broad Spectrum EZH2 Inhibition Comparable to GSK126 but with a Favorable Mutant Selectivity Window

When benchmarked against the extensively characterized tool compound GSK126, ZLD10A provides a comparable overall nanomolar potency profile for wild-type EZH2 but offers a more favorable window for specific mutant targeting. GSK126 is a highly selective EZH2 inhibitor with an IC50 of 9.9 nM for the wild-type enzyme and demonstrates cellular potency in the 28-61 nM range in DLBCL cell lines . ZLD10A exhibits an IC50 of 18.6 nM against wild-type EZH2, placing it in a similar potency class [1]. However, as established in prior evidence, ZLD10A demonstrates uniquely enhanced potency against the A677G mutant (IC50 0.9 nM), a feature not prominently associated with GSK126 [2]. This suggests that while GSK126 is an excellent general EZH2 inhibitor, ZLD10A may serve as a more discriminating tool for studies specifically focused on the A677G oncogenic driver.

PRC2 Inhibition H3K27 Methylation DLBCL

Primary Research Applications Where ZLD10A Provides a Verifiable Scientific Advantage


Molecular Dissection of A677G-Driven Oncogenesis in Diffuse Large B-Cell Lymphoma (DLBCL)

ZLD10A is the optimal tool compound for studies aimed at elucidating the specific signaling pathways and transcriptional programs downstream of the EZH2 A677G gain-of-function mutation. Unlike Tazemetostat, which has a broad but non-specific mutant profile, or GSK126, which lacks reported potency for this mutant, ZLD10A provides a 20.7-fold potency enhancement for A677G over wild-type EZH2 (IC50 0.9 nM vs 18.6 nM) [1]. This allows researchers to use lower, more selective concentrations to cleanly isolate A677G-dependent phenotypes in DLBCL cell line models without confounding off-target effects or compensatory activation of wild-type EZH2 pathways [2]. The >1,000-fold selectivity over other histone methyltransferases further ensures that observed cellular effects are attributable to EZH2 inhibition and not broader epigenetic dysregulation [3].

Validation of Y641N Mutant EZH2 as a Therapeutic Vulnerability in Follicular Lymphoma

For research programs focused on the Y641N mutation prevalent in follicular lymphoma, ZLD10A offers a validated and potent inhibitory profile where several clinical candidates show weaker or uncharacterized activity. In biochemical assays, ZLD10A inhibits the Y641N mutant with an IC50 of 27.1 nM [2]. In contrast, Lirametostat (CPI-1205), a compound advanced to clinical trials, has a reported IC50 of 52 nM against EZH1 and its activity against Y641N is not a key feature of its pharmacological profile . This makes ZLD10A a more reliable chemical probe for in vitro target validation studies, such as assessing the impact of Y641N inhibition on B-cell receptor signaling or apoptosis in cell lines like WSU-DLCL2 or OCI-Ly19 [4].

High-Throughput Screening (HTS) for EZH2 Synthetic Lethal Partners in Lymphoma

The robust biochemical and cellular potency of ZLD10A against multiple EZH2 mutant forms, combined with its high target selectivity, positions it as an ideal reference inhibitor for large-scale genetic and chemical synthetic lethality screens. In such HTS campaigns, where the goal is to identify genes or compounds that selectively kill EZH2-mutant cells, the use of a well-characterized and potent inhibitor like ZLD10A is critical. Its activity against wild-type (IC50 18.6 nM), Y641N (IC50 27.1 nM), and A677G (IC50 0.9 nM) EZH2 allows for the design of robust positive controls and the generation of reliable dose-response curves across diverse lymphoma cell line panels [REFS-1, REFS-2]. Using a less selective or weaker inhibitor as a control could lead to a higher false-negative rate or the identification of hits that are artifacts of off-target pharmacology rather than true EZH2-related dependencies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZLD10A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.